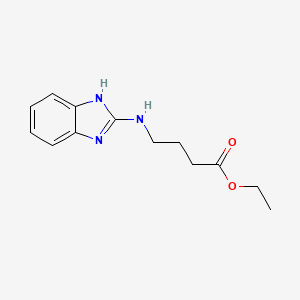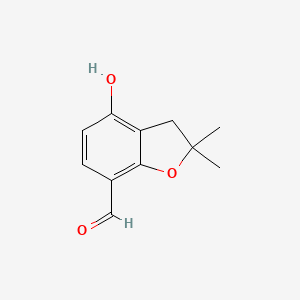![molecular formula C14H21N3O2S B13866607 tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(ethylcarbamothioylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, reproducibility, and safety. Quality control measures are implemented to monitor the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in various catalytic reactions.
Biology: It can be used to investigate the mechanisms of action of various enzymes and to develop new inhibitors for therapeutic purposes.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structural features make it a promising candidate for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
tert-Butyl N-(4-ethynylphenyl)carbamate: This compound has a similar carbamate structure but with an ethynyl group instead of an ethylcarbamothioyl group.
tert-Butyl N-(4,4-diethoxybutyl)carbamate: Another similar compound with a diethoxybutyl group.
Uniqueness: tert-Butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate is unique due to its ethylcarbamothioyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H21N3O2S |
|---|---|
Peso molecular |
295.40 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H21N3O2S/c1-5-15-12(20)16-10-6-8-11(9-7-10)17-13(18)19-14(2,3)4/h6-9H,5H2,1-4H3,(H,17,18)(H2,15,16,20) |
Clave InChI |
PCNDTBWGFGEFDX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)








![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)


